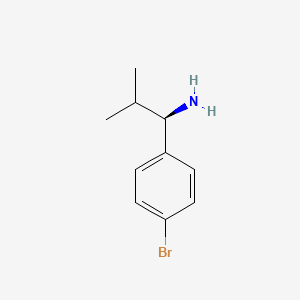
(R)-1-(4-bromophenyl)-2-methylpropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-bromophenyl)-2-methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)-2-methylpropylamine typically involves the following steps:
Bromination: The starting material, 4-bromophenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Alkylation: The brominated phenyl compound is then subjected to alkylation with 2-methylpropylamine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)-2-methylpropylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and alkylation can enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-bromophenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a phenylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylamine derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-bromophenyl)-2-methylpropylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-bromophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-chlorophenyl)-2-methylpropylamine: Similar structure but with a chlorine atom instead of bromine.
®-1-(4-fluorophenyl)-2-methylpropylamine: Similar structure but with a fluorine atom instead of bromine.
®-1-(4-iodophenyl)-2-methylpropylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-1-(4-bromophenyl)-2-methylpropylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its halogenated analogs.
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
(1R)-1-(4-bromophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
SOYPVVIXRRAUTP-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Br)N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















